Cas no 477871-04-8 (1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE)
![1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE structure](https://ja.kuujia.com/scimg/cas/477871-04-8x500.png)
1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE 化学的及び物理的性質
名前と識別子
-
- 4-([4-(2-FLUOROPHENYL)PIPERAZINO]METHYL)PHENYL 3-FLUOROPROPYL ETHER
- 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE
- 1-(2-fluorophenyl)-4-{[4-(3-fluoropropoxy)phenyl]methyl}piperazine
- 1-(2-fluorophenyl)-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine
- MLS000721596
- HMS2678O23
- SMR000335902
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- インチ: 1S/C20H24F2N2O/c21-10-3-15-25-18-8-6-17(7-9-18)16-23-11-13-24(14-12-23)20-5-2-1-4-19(20)22/h1-2,4-9H,3,10-16H2
- InChIKey: KPRSLVQTYLMMPL-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1CCN(CC2C=CC(=CC=2)OCCCF)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 369
- XLogP3: 4.1
- トポロジー分子極性表面積: 15.7
1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651705-100mg |
1-(2-Fluorophenyl)-4-(4-(3-fluoropropoxy)benzyl)piperazine |
477871-04-8 | 98% | 100mg |
¥1463.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651705-2mg |
1-(2-Fluorophenyl)-4-(4-(3-fluoropropoxy)benzyl)piperazine |
477871-04-8 | 98% | 2mg |
¥413.00 | 2024-05-12 | |
Key Organics Ltd | 1R-0180-50MG |
1-(2-fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine |
477871-04-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0180-100MG |
1-(2-fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine |
477871-04-8 | >90% | 100mg |
2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651705-50mg |
1-(2-Fluorophenyl)-4-(4-(3-fluoropropoxy)benzyl)piperazine |
477871-04-8 | 98% | 50mg |
¥994.00 | 2024-05-12 | |
Key Organics Ltd | 1R-0180-1MG |
1-(2-fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine |
477871-04-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651705-1mg |
1-(2-Fluorophenyl)-4-(4-(3-fluoropropoxy)benzyl)piperazine |
477871-04-8 | 98% | 1mg |
¥357.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651705-20mg |
1-(2-Fluorophenyl)-4-(4-(3-fluoropropoxy)benzyl)piperazine |
477871-04-8 | 98% | 20mg |
¥903.00 | 2024-05-12 | |
Key Organics Ltd | 1R-0180-10MG |
1-(2-fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine |
477871-04-8 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0180-5MG |
1-(2-fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine |
477871-04-8 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINEに関する追加情報
Introduction to 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE (CAS No. 477871-04-8)
1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE, also known by its CAS number 477871-04-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of various therapeutic agents due to their ability to modulate a range of biological targets. The unique structural features of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE make it a promising candidate for the treatment of several diseases, including neurological disorders and cancer.
The molecular structure of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE consists of a piperazine ring substituted with a 2-fluorophenyl group and a 4-(3-fluoropropoxy)benzyl group. The presence of these functional groups imparts specific pharmacological properties to the compound, such as enhanced lipophilicity and improved blood-brain barrier penetration. These characteristics are crucial for the development of drugs targeting central nervous system (CNS) disorders, where the ability to cross the blood-brain barrier is essential for therapeutic efficacy.
Recent studies have highlighted the potential of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE in modulating serotonin receptors, which play a pivotal role in mood regulation and cognitive function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for serotonin 5-HT2A receptors, suggesting its potential as an antidepressant or anxiolytic agent. Additionally, preclinical trials have shown that 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE can effectively reduce anxiety-like behaviors in animal models, further supporting its therapeutic potential.
In the context of cancer research, 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE has shown promise as a potential anticancer agent. A study published in Cancer Research reported that this compound can selectively inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of specific signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer. These findings suggest that 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE could be developed into a novel anticancer drug with minimal side effects.
The synthesis of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 1-bromo-2-fluorobenzene with 1-piperazinecarbothioamide, followed by alkylation with 1-chloro-3-fluoropropane and subsequent benzylation with 4-hydroxybenzyl chloride. This multi-step process ensures the formation of the desired product with high stereoselectivity and regioselectivity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have also been explored to enhance the efficiency and scalability of the synthesis.
The pharmacokinetic properties of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE have been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability, moderate plasma protein binding, and a reasonable half-life. These properties are essential for ensuring that the drug reaches its target tissues at therapeutic concentrations without causing significant toxicity.
To further evaluate the safety and efficacy of 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE, several preclinical studies have been conducted using both in vitro and in vivo models. In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of cancer cells while sparing normal cells, indicating a favorable therapeutic window. In vivo studies using rodent models have also shown promising results, with significant reductions in tumor size and improved survival rates observed in treated animals.
In conclusion, 1-(2-FLUOROPHENYL)-4-[4-(3-FLUOROPROPOXY)BENZYL]PIPERAZINE (CAS No. 477871-04-8) is a versatile compound with potential applications in both neurological disorders and cancer therapy. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to explore its mechanisms of action and optimize its formulation for clinical use, paving the way for new treatments that could significantly improve patient outcomes.
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